molecular formula C9H8N2S B8047652 1-Amino-3-mercaptoisoquinoline

1-Amino-3-mercaptoisoquinoline

Cat. No.: B8047652
M. Wt: 176.24 g/mol
InChI Key: RUCVKXBEOMOYNL-UHFFFAOYSA-N
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Description

1-Amino-3-mercaptoisoquinoline is an organic compound with the molecular formula C9H8N2S It is a derivative of isoquinoline, characterized by the presence of an amino group at the first position and a mercapto group at the third position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-mercaptoisoquinoline can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted aromatic compounds. For instance, the reaction of 2-aminobenzylamine with carbon disulfide under basic conditions can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, where ortho-iodoanilines react with thiourea derivatives to form the desired isoquinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-mercaptoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-mercaptoisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-amino-3-mercaptoisoquinoline involves its interaction with specific molecular targets and pathways. The amino and mercapto groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Aminoisoquinoline
  • 3-Mercaptoisoquinoline
  • 1-Amino-3-methylisoquinoline

Comparison: 1-Amino-3-mercaptoisoquinoline is unique due to the simultaneous presence of both amino and mercapto groups on the isoquinoline ring. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

1-amino-2H-isoquinoline-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-7-4-2-1-3-6(7)5-8(12)11-9/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCVKXBEOMOYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=S)NC(=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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